1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine
Description
1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine is a secondary amine characterized by a phenyl ring substituted with a methoxymethyl (-CH₂OCH₃) group at the para position and an N-methylmethanamine (-CH₂NHCH₃) side chain.
The methoxymethyl substituent is a critical functional group, as similar compounds with para-substituted phenyl groups (e.g., fluorine, methoxy, or methoxycarbonyl) exhibit significant biological activity, particularly in opioid receptor binding and gene expression modulation .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
GNIZRNNYVYWCCI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine typically involves the reaction of 4-(methoxymethyl)benzaldehyde with methylamine under reductive amination conditions. The process can be carried out using sodium cyanoborohydride as a reducing agent in a suitable solvent such as methanol or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde.
Reduction: Formation of N-methyl-4-(methoxymethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine and highlight the impact of substituent variations:
Pharmacological and Functional Insights
Impact of Substituent Position :
- The para -substitution (e.g., 4-methoxymethyl) in fentanyl analogs enhances analgesic activity compared to meta -substituted derivatives. For example, 4-methoxycarbonyl fentanyl (ED₅₀ = 0.0063 mg/kg in mice) is more potent than 4-methoxymethyl derivatives due to the electron-withdrawing carbonyl group .
- In contrast, 3-(methoxymethyl)phenyl isomers (e.g., 1-(3-(Methoxymethyl)phenyl)-N-methylmethanamine) are less biologically active, highlighting the importance of para substitution .
Fluorinated Derivatives :
- Gene Regulation: SRR2, a vinylphenyl derivative, upregulates stress-response genes (e.g., RAB18) in plants, demonstrating the versatility of N-methylmethanamine scaffolds in non-opioid applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
